molecular formula C24H22N2O3 B12133683 N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12133683
M. Wt: 386.4 g/mol
InChI Key: UPQOVUVRKFDICZ-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that combines structural elements from carbazole and benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the carboxamide group.

  • Step 1: Synthesis of 9-ethyl-9H-carbazole

      Reagents: Ethyl iodide, carbazole

      Conditions: Reflux in ethanol with a base such as potassium carbonate

      Reaction: Alkylation of carbazole with ethyl iodide to form 9-ethyl-9H-carbazole

  • Step 2: Functionalization at the 3-position

      Reagents: Bromine, acetic acid

      Conditions: Room temperature

      Reaction: Bromination of 9-ethyl-9H-carbazole to form 3-bromo-9-ethyl-9H-carbazole

  • Step 3: Formation of the benzofuran derivative

      Reagents: 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

      Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Reaction: Coupling of 3-bromo-9-ethyl-9H-carbazole with 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid to form the final product

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the carbazole ring

  • Reduction: : Reduction reactions can target the carbonyl group in the benzofuran moiety.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent such as ethanol or ether

      Products: Reduced alcohol derivatives

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogens, nitrating agents

      Conditions: Various, depending on the reagent

      Products: Substituted derivatives with halogens, nitro groups, etc.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromine in acetic acid

Major Products

    Oxidation: Carbazole N-oxide derivatives

    Reduction: Alcohol derivatives of the benzofuran moiety

    Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore these potential therapeutic applications.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbazole moiety can intercalate with DNA, while the benzofuran ring may interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
  • N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
  • N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine

Uniqueness

This compound is unique due to its combination of carbazole and benzofuran moieties. This dual structure imparts distinct electronic and steric properties, making it versatile for various applications in chemistry, biology, and materials science.

Conclusion

This compound is a compound with significant potential across multiple fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-3-26-18-8-5-4-7-16(18)17-13-15(11-12-19(17)26)25-24(28)23-14(2)22-20(27)9-6-10-21(22)29-23/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3,(H,25,28)

InChI Key

UPQOVUVRKFDICZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CCCC4=O)C)C5=CC=CC=C51

Origin of Product

United States

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